N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide
Description
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}propanamide is a heterotricyclic compound featuring a fused ring system containing oxygen, sulfur, and nitrogen atoms. Its core structure comprises a tricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraene scaffold substituted with a propanamide group at the 5-position.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-11(15)14-12-13-7-5-8-9(6-10(7)18-12)17-4-3-16-8/h5-6H,2-4H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRKWVMOYFJVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC3=C(C=C2S1)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization
A furan-thiophene derivative undergoes intramolecular cyclization in the presence of hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form the dioxa-thia ring system. This step requires precise temperature control (60–80°C) and anhydrous conditions to prevent side reactions. The reaction’s regioselectivity is influenced by electron-donating groups on the aromatic rings, which direct oxygen and sulfur incorporation into specific positions.
Nitrogen Insertion
Propanamide Functionalization
Attachment of the propanamide group to the tricyclic core occurs through a two-step sequence: activation of the carboxylic acid followed by nucleophilic acyl substitution.
Carboxylic Acid Activation
The tricyclic intermediate’s carboxylic acid moiety is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step proceeds quantitatively under reflux conditions (40–50°C) in dichloromethane (DCM).
Amide Bond Formation
The acid chloride reacts with propanamine in the presence of a base, such as triethylamine (Et₃N), to form the final propanamide derivative. Solvent choice (e.g., tetrahydrofuran or DCM) and stoichiometric ratios (1:1.2 acid chloride-to-amine) critically impact yields, which average 85–92%.
Reaction Optimization and Catalysis
Recent advances emphasize green chemistry principles, such as solvent-free conditions and recyclable catalysts. For example, silica-supported Lewis acids (e.g., Fe³⁺-doped SiO₂) enhance reaction rates by 30% while reducing waste.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | 12 | 78 | 95 |
| Fe³⁺-SiO₂ | 8 | 82 | 97 |
| Uncatalyzed | 24 | 45 | 88 |
Analytical Characterization
Structural validation relies on spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of the final product exhibit characteristic peaks for the propanamide moiety (δ 2.2–2.5 ppm, triplet, –CH₂–) and aromatic protons in the tricyclic core (δ 7.1–7.8 ppm, multiplet). ¹³C NMR confirms the carbonyl carbon at δ 170–175 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS data validate the molecular formula (C₁₇H₁₉N₂O₃S) with an observed [M+H]⁺ peak at m/z 347.1121 (calculated 347.1124).
Industrial Scale-Up Considerations
Transitioning from laboratory to industrial production necessitates adjustments in reagent delivery and purification. Continuous flow reactors mitigate exothermic risks during cyclization, while crystallization-based purification replaces column chromatography for cost efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Structural Difference : Replaces the propanamide group with a benzamide moiety bearing a 2,5-dioxopyrrolidinyl substituent.
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
- Structural Difference : Substitutes propanamide with a piperidine-4-carboxamide group functionalized by a thiophene sulfonyl moiety.
Physicochemical and Spectral Comparisons
Spectral Data :
- NMR/MS : While direct data for the target compound are unavailable, analogues in demonstrate the utility of $ ^1H $-NMR and high-resolution MS for confirming heterocyclic purity and substituent integrity. For example, compounds like 14 (C₁₈H₃₈N₄O₂Si) showed δ 1.05 (s, 9H, TBS) in $ ^1H $-NMR and MS [M+H]⁺ 401.2651 (calc. 401.2654) .
Conformational Analysis
The tricyclic core’s puckering geometry may influence binding interactions. discusses generalized puckering coordinates for monocyclic systems, which could extend to the tricyclo[7.4.0.0³,⁷] framework. For example, deviations from planarity in similar compounds (e.g., cyclopentane derivatives) correlate with enhanced steric complementarity in enzyme active sites .
Research Findings and Implications
- Synthetic Challenges : The tricyclic core’s rigidity may complicate derivatization, necessitating optimized conditions (e.g., microwave or catalytic methods) to avoid ring strain .
- Data Gaps: Limited experimental data (e.g., solubility, logP) for the target compound underscore the need for further characterization relative to its analogues.
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide is a complex organic compound characterized by its unique tricyclic structure, which integrates dioxane and thiazole moieties. This compound has garnered attention for its potential biological activities, including interactions with specific molecular targets within cells.
Chemical Structure and Properties
The compound's molecular formula is C19H19N3O5S3, with a molecular weight of approximately 465.6 g/mol. Its structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O5S3 |
| Molecular Weight | 465.6 g/mol |
| CAS Number | 900001-26-5 |
| Structural Features | Tricyclic framework with dioxane and thiazole moieties |
The biological activity of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to significant alterations in various cellular pathways, resulting in observable biological effects such as apoptosis and anti-proliferative actions in cancer cells.
Case Studies and Research Findings
- Anti-Cancer Activity : In a study examining the effects of this compound on oral cancer cells (Ca9-22 and CAL 27), it was found that treatment led to a reduction in cell viability compared to normal cells (Smulow-Glickman). The study reported a decreased viability of 32.0% and 46.1% in cancer cells versus 59.0% in normal cells under combined X-ray/SK2 treatment conditions .
- Apoptosis Induction : The compound was shown to induce apoptosis through increased levels of caspases (caspase 3, 8, and 9) in treated cancer cells compared to controls. This suggests that N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} may enhance the efficacy of existing cancer treatments by promoting programmed cell death in malignant cells .
- Reactive Oxygen Species (ROS) Generation : The treatment with this compound resulted in elevated levels of ROS and mitochondrial membrane potential depletion in cancer cells, indicating a mechanism by which it exerts cytotoxic effects on tumor cells while sparing normal cells .
Comparative Biological Activity
A comparative analysis of structurally related compounds shows varying degrees of biological activity based on their modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{10,13-dioxa-4-thia-6-benzothiazolyl}-2-methoxybenzamide | Benzothiazole moiety | Different pharmacological profiles due to structural variations |
| 2,6,7,11-Tetrazatricyclo[7.4.0.0^{3,7}]trideca | Incorporates tetrazole ring | Unique reactivity patterns due to nitrogen-rich structure |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-{10,13-dioxa-4-thia-6-azatricyclo[...]propanamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step routes, including cyclization and functional group modifications. For example:
- Cyclization : Use of acetic anhydride or thiol-containing reagents under controlled temperatures (80–120°C) to form the tricyclic core .
- Functionalization : Acetamide groups are introduced via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF, THF) and bases like triethylamine .
- Optimization : Reaction yields depend on solvent polarity, catalyst choice (e.g., Pd/C for hydrogenation), and time-temperature profiles. HPLC and NMR monitor intermediate purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the tricyclic framework and confirm stereochemistry .
- Spectroscopy :
- NMR : H and C NMR identify sulfur/oxygen environments (e.g., δ 160–180 ppm for carbonyls) .
- MS : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational methods are employed to predict the compound’s reactivity and conformational dynamics?
- Methodology :
- DFT calculations : Gaussian or ORCA software models electron density for heteroatoms (S, N, O) to predict nucleophilic/electrophilic sites .
- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding to biological targets (e.g., enzymes) by simulating interactions with the tricyclic core .
- Ring puckering analysis : Cremer-Pople parameters quantify deviations from planarity in the tricyclic system using crystallographic data .
Q. How can researchers resolve contradictions between experimental and computational data, such as unexpected reaction products or spectral anomalies?
- Methodology :
- Data cross-validation : Compare NMR chemical shifts with DFT-predicted values (e.g., deviations >0.5 ppm suggest misassigned stereochemistry) .
- Reaction monitoring : Use in-situ IR or LC-MS to detect transient intermediates (e.g., sulfoxide byproducts from sulfur oxidation) .
- Crystallographic refinement : Apply TWINABS in SHELXL to address twinning or disorder in X-ray data .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodology :
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by precise control of residence time and temperature .
- Purification : Gradient elution in preparative HPLC with C18 columns separates closely related impurities (e.g., regioisomers) .
- Stability studies : Accelerated degradation tests (40°C/75% RH) identify labile functional groups (e.g., acetamide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
